![molecular formula C13H11N3O4S3 B2923285 N-{[4-氰基-5-(甲硫基)-3-氧代-2(3H)-异噻唑基]羰基}-4-甲基苯磺酰胺 CAS No. 29388-97-4](/img/structure/B2923285.png)

N-{[4-氰基-5-(甲硫基)-3-氧代-2(3H)-异噻唑基]羰基}-4-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

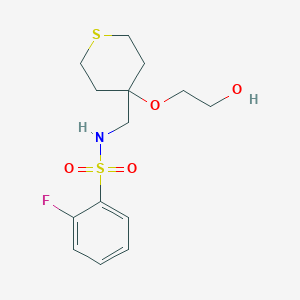

“N-{[4-cyano-5-(methylsulfanyl)-3-oxo-2(3H)-isothiazolyl]carbonyl}-4-methylbenzenesulfonamide” is a chemical compound with the CAS Number: 29388-97-4 . It has a molecular weight of 369.45 .

Molecular Structure Analysis

The InChI code for the compound is1S/C13H11N3O4S3/c1-8-3-5-9 (6-4-8)23 (19,20)15-13 (18)16-11 (17)10 (7-14)12 (21-2)22-16/h3-6H,1-2H3, (H,15,18) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them. Physical And Chemical Properties Analysis

The compound is a solid and has a molecular weight of 369.45 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.科学研究应用

抗癌应用

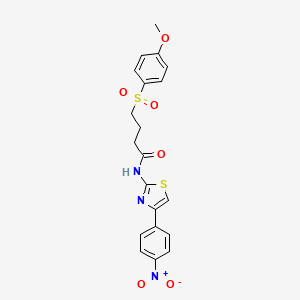

抗癌作用和碳酸酐酶抑制

磺酰胺衍生物因其在各种癌细胞系中诱导凋亡和自噬途径而被研究其抗癌作用。它们对维持肿瘤细胞 pH 稳态至关重要的人碳酸酐酶表现出碳酸酐酶抑制作用,从而抑制肿瘤生长。特定的化合物诱导聚(ADP 核糖)聚合酶 (PARP) 的裂解和半胱天冬酶的激活,这是凋亡的标志,并且还增强了肿瘤细胞中的自噬。此外,这些化合物有效抑制了肿瘤相关的碳酸酐酶亚型,展示了它们作为抗癌候选药物的潜力 (Gul 等,2018)。

合成方法学应用

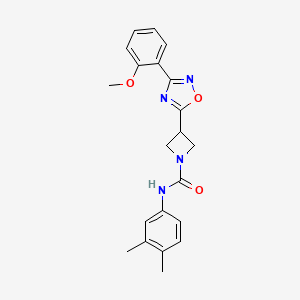

苯腈的新型合成

磺酰胺已被用作苯腈合成中芳基溴化物的亲电氰化剂,突出了它们在有机合成中的用途。该方法展示了磺酰胺衍生物在合成药物中间体方面的效率,提供了一种双溴芳烃的化学选择性单氰化途径 (Anbarasan 等,2011)。

抗分枝杆菌应用

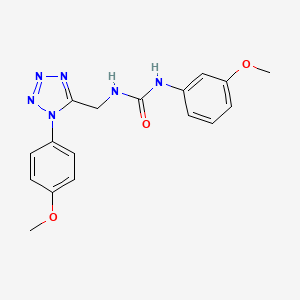

作为抗分枝杆菌剂的二氧化硫硫醇活化源

已报道某些磺酰胺衍生物在活化后释放二氧化硫,对结核分枝杆菌表现出有效的抑制活性,超过了临床药物异烟肼。这突出了它们在开发结核病新疗法中的潜在应用 (Malwal 等,2012)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

属性

IUPAC Name |

4-cyano-N-(4-methylphenyl)sulfonyl-5-methylsulfanyl-3-oxo-1,2-thiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4S3/c1-8-3-5-9(6-4-8)23(19,20)15-13(18)16-11(17)10(7-14)12(21-2)22-16/h3-6H,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNAADSQONFIGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2C(=O)C(=C(S2)SC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[4-cyano-5-(methylsulfanyl)-3-oxo-2(3H)-isothiazolyl]carbonyl}-4-methylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2923206.png)

![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2923209.png)

![2,5-bis[(4-methylphenyl)methyl]-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one](/img/structure/B2923210.png)

![3-{(Z)-[3-nitro-4-(4-phenylpiperazino)phenyl]methylidene}-1H-indol-2-one](/img/structure/B2923211.png)

![4-[[4-(4-Chlorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazol-2-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2923214.png)

![9-(3-chloro-2-methylphenyl)-3-isopentyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2923215.png)

![2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2923222.png)

![2-cyclohexyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2923223.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2923225.png)